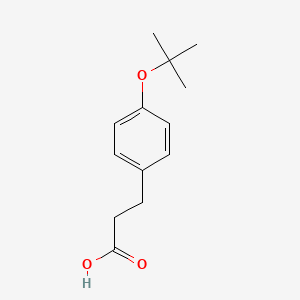
3-(4-(tert-Butoxy)phenyl)propanoic acid
Número de catálogo B3188425
Peso molecular: 222.28 g/mol
Clave InChI: LRZTWGHLBQKZBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04167508
Procedure details


2.86 g (8 mmol) of 3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester in 500 ml of dioxan are saponified while stirring with 8 ml of 2-N sodium hydroxide for 2 hours at 70° C. and for 12 hours at room temperature. After acidifying the solution with an equivalent amount of 1-N hydrochloric acid, the organic solvent is almost completely removed in vacuo and the residue partitioned between 40 ml of 0.5-N potassium hydrogen carbonate solution and diethyl ether. After cooling, the aqueous phase is cautiously acidified with 1-N hydrochloric acid and extracted several times with ethyl acetate. The combined organic phases are washed neutral with water, dried over sodium sulphate and evaporated in vacuo. A solution of the residue in heptane is filtered and evaporated to dryness in vacuo. There is obtained 3-(4-tert.butoxyphenyl)-propionic acid in the form of a crystalline residue of melting point 29°-31° C. The product is chromatographically pure in cyclohexane/chloroform/acetic acid (45:45:10). The yield amounts to 1.3 g (73% of theory).
Name
3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester
Quantity
2.86 g
Type
reactant
Reaction Step One

[Compound]
Name
2-N
Quantity
8 mL
Type
reactant
Reaction Step Two


[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=CC(C[O:9][C:10](=[O:24])[CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:15][CH:14]=2)=CC=1)([O-])=O.[OH-].[Na+].Cl>O1CCOCC1>[C:20]([O:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH2:11][C:10]([OH:24])=[O:9])=[CH:18][CH:17]=1)([CH3:23])([CH3:21])[CH3:22] |f:1.2|
|
Inputs


Step One
|
Name
|
3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester
|
|
Quantity
|
2.86 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(CCC2=CC=C(C=C2)OC(C)(C)C)=O)C=C1
|
Step Two
[Compound]
|
Name
|
2-N
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
[Compound]
|
Name
|
1-N
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent is almost completely removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between 40 ml of 0.5-N potassium hydrogen carbonate solution and diethyl ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed neutral with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A solution of the residue in heptane is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C1)CCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
